molecular formula C26H27ClN6O4 B12727654 (E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine CAS No. 89719-70-0

(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

Cat. No.: B12727654
CAS No.: 89719-70-0
M. Wt: 523.0 g/mol
InChI Key: ZNJAOPSXEXUAEI-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of triazolobenzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, followed by the introduction of the benzodiazepine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anxiolytic and sedative agent.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect on the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: A triazolobenzodiazepine used for the treatment of anxiety and panic disorders.

    Lorazepam: A benzodiazepine with similar sedative effects.

Uniqueness

(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a triazole ring with a benzodiazepine moiety allows for unique interactions with GABA receptors, potentially offering advantages in terms of efficacy and safety compared to other similar compounds.

Properties

CAS No.

89719-70-0

Molecular Formula

C26H27ClN6O4

Molecular Weight

523.0 g/mol

IUPAC Name

(E)-but-2-enedioic acid;8-chloro-1-[(4-methylpiperazin-1-yl)methyl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C22H23ClN6.C4H4O4/c1-27-9-11-28(12-10-27)15-21-26-25-20-14-24-22(16-5-3-2-4-6-16)18-13-17(23)7-8-19(18)29(20)21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,14-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

ZNJAOPSXEXUAEI-WLHGVMLRSA-N

Isomeric SMILES

CN1CCN(CC1)CC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=NC3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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